molecular formula C16H24N2O3S B2900088 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide CAS No. 433965-47-0

1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide

Cat. No.: B2900088
CAS No.: 433965-47-0
M. Wt: 324.44
InChI Key: GXCAQEPXKOWBTB-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a phenylsulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl nitrite (TBN) as a carbon source under mild conditions.

    Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and sustainability. These methods often utilize microreactor systems to achieve precise control over reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate cellular pathways by binding to active sites or altering protein conformation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring with a tert-butyl group, a phenylsulfonyl group, and a carboxamide group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-16(2,3)17-15(19)13-9-11-18(12-10-13)22(20,21)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCAQEPXKOWBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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